![molecular formula C11H16N2 B1596068 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine CAS No. 67580-65-8](/img/structure/B1596068.png)
4-[2-(Pyrrolidin-1-yl)ethyl]pyridine
Overview
Description
4-(2-(pyrrolidin-1-yl)ethyl)pyridine is an organic compound with the molecular formula C11H16N2. It consists of a pyrrolidine ring attached to an ethyl chain, which is further connected to a pyridine ring. This compound is known for its basicity and is often used as a base catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with a variety of targets, including ck1γ and ck1ε , androgen receptors , and TrkA/B/C . These targets play crucial roles in various biological processes, including kinase regulation, hormone modulation, and tumorogenesis .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space and influences the binding mode to enantioselective proteins .
Biochemical Pathways
Similar compounds have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Pharmacokinetics
Modifications to the structure of similar compounds have been made to optimize their pharmacokinetic profile .
Result of Action
Similar compounds have shown nanomolar activity against certain targets, suggesting potential therapeutic effects .
Action Environment
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)pyridine typically involves the reaction of pyridine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(pyrrolidin-1-yl)ethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
4-[2-(Pyrrolidin-1-yl)ethyl]pyridine serves as a base catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The compound's basicity enhances its utility in synthetic pathways, particularly in the synthesis of complex organic molecules.
2. Catalysis:
The compound is utilized in the formation of transition metal complexes , which exhibit promising catalytic activities in organic transformations such as oxidation and polymerization reactions. These complexes can enhance reaction rates and selectivity, making them valuable in industrial processes.
Biological Applications
1. Antimicrobial and Antiviral Activities:
Research indicates that derivatives of this compound possess significant antimicrobial and antiviral properties. For instance, studies have shown that compounds containing pyridine rings can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. . The presence of the pyrrolidine moiety may enhance these biological activities.
2. Cancer Research:
The compound is being investigated for its potential use in cancer therapy . In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines, including lung adenocarcinoma (A549) and malignant melanoma (G-361). The mechanism involves inducing apoptosis in cancer cells while maintaining low toxicity towards normal cells .
Materials Science Applications
1. Metal-Organic Frameworks (MOFs):
this compound's ability to coordinate with metal ions makes it suitable for developing novel metal-organic frameworks . These frameworks have applications in gas storage, separation, and catalysis, providing innovative solutions for environmental challenges.
Case Studies
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the ethyl chain.
4-(2-(pyrrolidin-1-yl)ethyl)aniline: Contains an aniline group instead of a pyridine ring.
4-(pyrrolidin-1-ylmethyl)pyridine: Similar structure but with a methyl group instead of an ethyl chain.
Uniqueness
4-(2-(pyrrolidin-1-yl)ethyl)pyridine is unique due to its combination of a pyrrolidine ring and a pyridine ring connected by an ethyl chain. This structure imparts specific chemical properties, such as enhanced basicity and nucleophilicity, making it a valuable compound in various chemical and biological applications .
Biological Activity
4-[2-(Pyrrolidin-1-yl)ethyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
This compound features a pyridine ring substituted with a pyrrolidine moiety, which may enhance its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Bacillus subtilis | 4.69 - 22.9 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound demonstrated complete bactericidal activity against Staphylococcus aureus and Escherichia coli within eight hours of exposure .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. A recent study evaluated its cytotoxic effects on breast cancer cell lines, specifically MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).
Table 2: Cytotoxic Effects on Breast Cancer Cell Lines
Compound Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
6.25 | Significant decrease | No significant effect |
25 | Moderate decrease | No significant effect |
50 | Moderate decrease | No significant effect |
100 | Minimal effect | No significant effect |
The compound exhibited the highest anticancer activity at lower concentrations against the MDA-MB-231 cell line, indicating a potential for targeted therapy in triple-negative breast cancer .
The biological activity of this compound may be attributed to its ability to interact with specific receptors involved in cell proliferation and apoptosis. Molecular docking studies revealed that it binds effectively to proteins such as AKT1 and Orexin type 2 receptor (Ox2R), which are implicated in cancer progression.
Case Studies
Several case studies have investigated the pharmacological effects of pyridine derivatives:
- Antibacterial Efficacy : A study on various pyrrolidine derivatives found that modifications to the structure significantly affected antibacterial potency, with certain substitutions enhancing activity against resistant bacterial strains .
- Anticancer Potential : In vitro assays demonstrated that compounds similar to this compound reduced cell viability in cancer cell lines more effectively than traditional chemotherapeutics, suggesting a novel approach to cancer treatment .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYGFKCUMGKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285782 | |
Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-65-8 | |
Record name | MLS000737070 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-PYRROLIDINOETHYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[2-(1-Pyrrolidinyl)ethyl]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGK7RN9FSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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